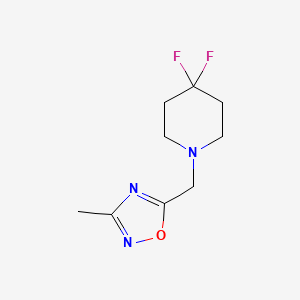
5-((4,4-Difluoropiperidin-1-yl)methyl)-3-methyl-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((4,4-Difluoropiperidin-1-yl)methyl)-3-methyl-1,2,4-oxadiazole is a heterocyclic compound that contains both piperidine and oxadiazole rings
準備方法
The synthesis of 5-((4,4-Difluoropiperidin-1-yl)methyl)-3-methyl-1,2,4-oxadiazole typically involves the reaction of 4,4-difluoropiperidine with a suitable oxadiazole precursor. The reaction conditions often require the use of a base and a solvent, such as dimethylformamide (DMF), to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反応の分析
5-((4,4-Difluoropiperidin-1-yl)methyl)-3-methyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where the fluorine atoms can be replaced by other nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It is being investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials with unique properties.
作用機序
The mechanism of action of 5-((4,4-Difluoropiperidin-1-yl)methyl)-3-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved are still under investigation.
類似化合物との比較
5-((4,4-Difluoropiperidin-1-yl)methyl)-3-methyl-1,2,4-oxadiazole can be compared with other similar compounds, such as:
4,4-Difluoro-1-methylpiperidine: This compound shares the piperidine ring but lacks the oxadiazole moiety.
5-[(4,4-Difluoropiperidin-1-yl)methyl]-2-fluoropyridine: This compound contains a pyridine ring instead of an oxadiazole ring. The uniqueness of this compound lies in its combination of the piperidine and oxadiazole rings, which imparts distinct chemical and biological properties.
生物活性
5-((4,4-Difluoropiperidin-1-yl)methyl)-3-methyl-1,2,4-oxadiazole is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on recent research findings.
Molecular Structure:
- IUPAC Name: this compound
- CAS Number: 2097868-07-8
- Molecular Formula: C9H13F2N3O
- Molecular Weight: 217.22 g/mol
The synthesis of this compound typically involves the reaction of 4,4-difluoropiperidine with an appropriate oxadiazole precursor under basic conditions, often utilizing solvents like dimethylformamide (DMF) to enhance yield and purity .
Biological Activity Overview
This compound exhibits a range of biological activities that are primarily attributed to its oxadiazole moiety. Oxadiazole derivatives have been reported to possess various pharmacological properties including:
- Antimicrobial Activity: Several studies have demonstrated that oxadiazole compounds exhibit significant antibacterial and antifungal properties. For instance, derivatives have shown effectiveness against both gram-positive and gram-negative bacteria .
- Anticancer Activity: Research indicates that compounds containing the oxadiazole ring can inhibit cancer cell proliferation. For example, certain oxadiazole derivatives have been shown to exhibit cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer) .
The biological activity of this compound is believed to involve interactions with specific molecular targets within cells. These interactions may include:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular processes such as topoisomerase I, which is crucial for DNA replication and repair .
- Receptor Modulation: There is evidence suggesting that the compound could act as an antagonist at certain receptors involved in signaling pathways related to cancer progression .
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various therapeutic contexts:
特性
IUPAC Name |
5-[(4,4-difluoropiperidin-1-yl)methyl]-3-methyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F2N3O/c1-7-12-8(15-13-7)6-14-4-2-9(10,11)3-5-14/h2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBDPDSTQHKLME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN2CCC(CC2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













